molecular formula C10H9NO2 B13098238 1-(1-Hydroxy-1H-indol-2-yl)ethanone

1-(1-Hydroxy-1H-indol-2-yl)ethanone

Cat. No.: B13098238
M. Wt: 175.18 g/mol
InChI Key: DDZLKBLAXCDVGT-UHFFFAOYSA-N
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Description

1-(1-Hydroxy-1H-indol-2-yl)ethanone is an organic compound with the chemical formula C10H9NO2. It is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and applications in various fields, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1-Hydroxy-1H-indol-2-yl)ethanone can be synthesized through an acylation reaction. The process involves dissolving indole in acetic anhydride and using sodium acetate as a catalyst. The reaction mixture is stirred at a constant temperature for several hours, resulting in the formation of the desired compound .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 1-(1-Hydroxy-1H-indol-2-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(1-Hydroxy-1H-indol-2-yl)ethanone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(1-Hydroxy-1H-indol-2-yl)ethanone involves its interaction with various molecular targets and pathways. The indole ring system allows the compound to bind with high affinity to multiple receptors, influencing biological processes such as cell signaling, gene expression, and enzyme activity. The specific pathways and targets depend on the context of its application, whether in therapeutic or industrial settings .

Comparison with Similar Compounds

Uniqueness: 1-(1-Hydroxy-1H-indol-2-yl)ethanone is unique due to its specific hydroxyl and ethanone functional groups, which confer distinct chemical reactivity and biological activity compared to other indole derivatives

Properties

Molecular Formula

C10H9NO2

Molecular Weight

175.18 g/mol

IUPAC Name

1-(1-hydroxyindol-2-yl)ethanone

InChI

InChI=1S/C10H9NO2/c1-7(12)10-6-8-4-2-3-5-9(8)11(10)13/h2-6,13H,1H3

InChI Key

DDZLKBLAXCDVGT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=CC=CC=C2N1O

Origin of Product

United States

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